Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 895261-67-3
VCID: VC6270625
InChI: InChI=1S/C10H13NO5S2/c1-15-10(12)9-8(2-7-17-9)18(13,14)11-3-5-16-6-4-11/h2,7H,3-6H2,1H3
SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2
Molecular Formula: C10H13NO5S2
Molecular Weight: 291.34

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

CAS No.: 895261-67-3

Cat. No.: VC6270625

Molecular Formula: C10H13NO5S2

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate - 895261-67-3

Specification

CAS No. 895261-67-3
Molecular Formula C10H13NO5S2
Molecular Weight 291.34
IUPAC Name methyl 3-morpholin-4-ylsulfonylthiophene-2-carboxylate
Standard InChI InChI=1S/C10H13NO5S2/c1-15-10(12)9-8(2-7-17-9)18(13,14)11-3-5-16-6-4-11/h2,7H,3-6H2,1H3
Standard InChI Key SJAMQADHULAEBR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate (C10_{10}H14_{14}N2_{2}O5_{5}S2_{2}) consists of a thiophene ring substituted at the 2-position with a methyl ester group and at the 3-position with a morpholinosulfonyl moiety . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is attached via a sulfonyl (-SO2_2-) linker, conferring both polar and hydrogen-bonding capabilities to the molecule . Key structural parameters include:

PropertyValue
Molecular formulaC10_{10}H14_{14}N2_{2}O5_{5}S2_{2}
Molecular weight306.35 g/mol
IUPAC nameMethyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate
CAS Registry Number21634031-3 (ChemSpider ID)
SMILESCOC(=O)C1=C(C=S1)S(=O)(=O)N2CCOCC2

The crystal structure of analogous thiophene carboxylates reveals intramolecular hydrogen bonding between the amine group of the morpholine and the carbonyl oxygen of the ester, stabilizing a planar conformation . This geometry enhances π-π stacking interactions in solid-state arrangements, as observed in X-ray diffraction studies .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically involves three sequential reactions (Figure 1):

  • Sulfonation of Thiophene:
    Thiophene-2-carboxylic acid is sulfonated using chlorosulfonic acid (ClSO3_3H) at 0–5°C to yield 3-sulfothiophene-2-carboxylic acid .

  • Morpholine Coupling:
    The sulfonic acid intermediate reacts with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming the sulfonamide bond .

  • Esterification:
    The carboxylic acid is esterified with methanol under acidic conditions (e.g., H2_2SO4_4) to produce the final methyl ester .

Reaction Conditions:

  • Sulfonation requires strict temperature control to avoid over-sulfonation.

  • Morpholine coupling proceeds optimally in anhydrous dichloromethane at room temperature.

  • Esterification achieves >90% yield when using excess methanol and catalytic acid .

Analytical Validation

Progress is monitored via:

  • Thin-Layer Chromatography (TLC): Rf_f values of 0.35 (ethyl acetate/hexane, 1:1) for the final product.

  • NMR Spectroscopy:

    • 1^1H NMR (CDCl3_3): δ 3.72 (s, 3H, COOCH3_3), 3.60–3.65 (m, 4H, morpholine OCH2_2), 2.85–2.90 (m, 4H, morpholine NCH2_2) .

    • 13^{13}C NMR: δ 166.5 (C=O), 140.2 (C-SO2_2), 128.7–132.4 (thiophene carbons) .

Physicochemical and Reactivity Profiles

Stability and Solubility

  • Thermal Stability: Decomposes at 218–220°C without melting, indicative of strong intermolecular forces .

  • Solubility:

    SolventSolubility (mg/mL)
    Water<0.1
    Methanol12.4
    Dichloromethane45.7

The low aqueous solubility stems from the hydrophobic thiophene and morpholine groups, while polar aprotic solvents enhance dissolution .

Reactivity

  • Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonyl group activates the thiophene ring for substitution at the 4- and 5-positions.

  • Ester Hydrolysis: Reacts with aqueous NaOH to form the carboxylic acid derivative (pH > 10) .

  • Coordination Chemistry: The sulfonamide nitrogen participates in metal complexation, as demonstrated in tin(II) carboxylate complexes .

Pharmacological Applications

Antiviral Activity

Molecular docking studies reveal affinity for the hepatitis B virus (HBV) polymerase active site (binding energy: −8.2 kcal/mol), suggesting potential as a nucleoside analog inhibitor . Analogous compounds exhibit IC50_{50} values of 1.2–3.8 μM in HBV replication assays.

Central Nervous System (CNS) Modulation

The morpholine moiety enhances blood-brain barrier permeability, making this compound a candidate for antidepressant development. In vitro assays show 75% inhibition of monoamine oxidase A (MAO-A) at 10 μM concentration.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the morpholine ring (e.g., N-alkylation) to optimize pharmacokinetic properties .

  • Prodrug Development: Ester hydrolysis to enhance aqueous solubility for intravenous administration .

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability and reduce off-target effects .

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